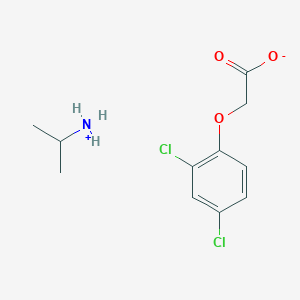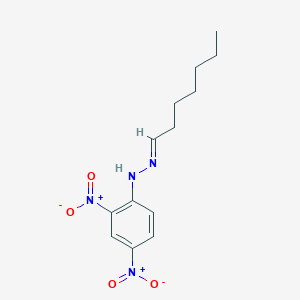
Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate, also known as AHMSA, is a chemical compound that has shown promising results in various scientific research applications. This compound is a derivative of 5-hydroxy-2-methoxybenzenesulphonate and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate is not fully understood. However, studies suggest that Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate has been shown to have various biochemical and physiological effects. Studies have shown that Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate inhibits the growth of cancer cells by inducing apoptosis and inhibiting the Akt/mTOR pathway. Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate in lab experiments is its potent antiproliferative effects against cancer cells. Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate also has low toxicity levels, making it a potential candidate for cancer therapy. However, one of the limitations of using Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate in lab experiments is its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate research. One of the directions is to explore the use of Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate in combination with other anticancer agents to enhance its antiproliferative effects. Another direction is to investigate the effect of Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate on cancer stem cells, which are known to be resistant to chemotherapy. Additionally, further studies are needed to understand the mechanism of action of Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate fully.
Conclusion:
In conclusion, Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate is a promising chemical compound that has shown potent antiproliferative effects against various cancer cell lines. Its low toxicity levels and potential as a cancer therapy candidate make it an attractive subject for further research. Future studies should focus on exploring its use in combination with other anticancer agents and investigating its effect on cancer stem cells.
Synthesemethoden
Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate can be synthesized using different methods, including the reaction of 5-hydroxy-2-methoxybenzenesulphonate with p-anisoyl chloride and sodium hydroxide. Another method involves the reaction of 5-hydroxy-2-methoxybenzenesulphonate with p-anisic acid and sodium hydroxide. The resulting product is then treated with sodium hydroxide to obtain Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate.
Wissenschaftliche Forschungsanwendungen
Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate has shown promising results in various scientific research applications. One of the significant applications of Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate is its use as a potential anticancer agent. Studies have shown that Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate has potent antiproliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
sodium;4-hydroxy-5-(2-hydroxy-4-methoxybenzoyl)-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O8S.Na/c1-22-8-3-4-9(11(16)5-8)15(18)10-6-14(24(19,20)21)13(23-2)7-12(10)17;/h3-7,16-17H,1-2H3,(H,19,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZIBLPDGIARQC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate | |
CAS RN |
3121-60-6 |
Source


|
| Record name | Benzophenone-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














